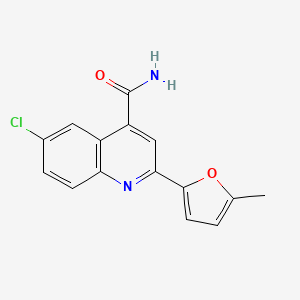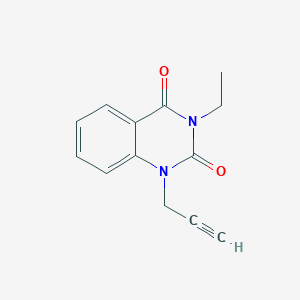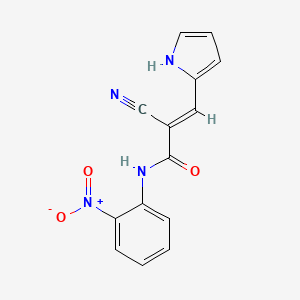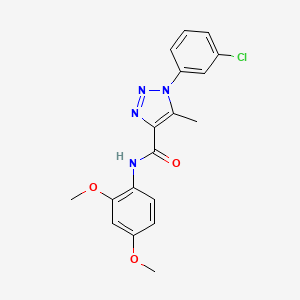![molecular formula C18H25N3O B4720793 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4720793.png)
2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol
Descripción general
Descripción
2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol, also known as Methylquinozoline or Methylquinazolinol, is a chemical compound that has shown promising results in scientific research. This compound has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and immunology.
Aplicaciones Científicas De Investigación
2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been studied for its potential therapeutic applications in various fields. In oncology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to modulate the immune response by regulating cytokine production and inhibiting inflammation.
Mecanismo De Acción
The mechanism of action of 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine is not fully understood, but it is believed to act through multiple pathways. In oncology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival. In neurology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. In immunology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to modulate the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to have various biochemical and physiological effects. In oncology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to induce apoptosis and inhibit angiogenesis, which are important for the growth and survival of cancer cells. In neurology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to improve cognitive function and reduce beta-amyloid plaque formation. In immunology, 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has been shown to modulate cytokine production and inhibit inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for large-scale production. It has also been shown to have low toxicity and good bioavailability. However, there are also limitations to using 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and long-term safety.
Direcciones Futuras
There are several future directions for the research of 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine. In oncology, further studies are needed to determine its potential as a cancer treatment and to identify the optimal dosage and administration route. In neurology, more research is needed to determine its potential as a treatment for neurodegenerative diseases and to identify the optimal treatment regimen. In immunology, further studies are needed to determine its potential as an immunomodulatory agent and to identify its specific mechanism of action. Overall, the research on 2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinololine shows promising potential for its therapeutic applications in various fields.
Propiedades
IUPAC Name |
2,5,8-trimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-12-5-6-13(2)17-16(12)18(22)15(14(3)19-17)11-21-9-7-20(4)8-10-21/h5-6H,7-11H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBZKNFOCGNIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=C(C2=O)CN3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4720715.png)

![N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4720733.png)


![ethyl 2-{[(4H-1,2,4-triazol-4-ylamino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4720751.png)




![N-(4-acetylphenyl)-2-{[4-oxo-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4720797.png)

![4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole](/img/structure/B4720828.png)
![ethyl 4-{[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4720833.png)